molecular formula C4H5O2- B1243802 Isocrotonate

Isocrotonate

Cat. No. B1243802
M. Wt: 85.08 g/mol
InChI Key: LDHQCZJRKDOVOX-IHWYPQMZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isocrotonate is a but-2-enoate having a cis- double bond at C-2. It is a but-2-enoate, an unsaturated fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of an isocrotonic acid.

Scientific Research Applications

Isocyanide-Based Multicomponent Reactions

  • Drug Discovery Applications : Isocyanide-based multicomponent reactions (IMCRs) are used in drug discovery, specifically for developing agents against infectious diseases and protein-protein interactions. They have shown activity against enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

Chemical Properties and Synthesis

  • Chemical Synthesis of Isocrotonic Acid : The synthesis of isocrotonic acid involves intermediate stages and various chemical reactions, highlighting its complex chemical nature (Rappe, 2003).

Medical and Biological Research

  • Cardiomyoplasty in Myocardial Infarction : Research has shown that isogenic cell cardiomyoplasty using Mesenchymal Stem Cells (MSC) can be an effective method in treating myocardial infarction. This highlights its potential use in clinical medicine (Михайличенко & Самарин, 2015).

Materials Science and Polymer Chemistry

  • Polymer Chemistry Applications : Isocrotonate is used in synthesizing bio-based unsaturated polyesters and polymers. This involves cross-linking and manipulation of mechanical properties through chemical processes (Goerz & Ritter, 2014).

Environmental Science

  • Role in Forest Atmosphere : Studies have examined the uptake of compounds like methacrolein and methyl vinyl ketone, produced from isoprene emitted by trees, which relates to compounds like croton aldehyde derived from isocrotonate. This research is crucial for understanding forest atmosphere dynamics (Tani, Tobe, & Shimizu, 2010).

Phytotherapy and Traditional Medicine

  • Phyto-Synergy in Traditional Healing : Croton gratissimus, which contains isocrotonate, has been studied for its antimicrobial properties, demonstrating the potential for phyto-synergy in traditional medicine (van Vuuren & Viljoen, 2008).

Advanced Polymerization Techniques

  • Lewis Pair Polymerization : Crotonates, including isocrotonate, are used in Lewis pair polymerization to create high-molecular-weight polymers, demonstrating their utility in advanced polymer science (McGraw & Chen, 2018).

properties

Product Name

Isocrotonate

Molecular Formula

C4H5O2-

Molecular Weight

85.08 g/mol

IUPAC Name

(Z)-but-2-enoate

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/p-1/b3-2-

InChI Key

LDHQCZJRKDOVOX-IHWYPQMZSA-M

Isomeric SMILES

C/C=C\C(=O)[O-]

Canonical SMILES

CC=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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